bis[3,5-bis(trifluoromethyl)phenyl]-[(1R)-1-[2-(2-dicyclohexylphosphanylphenyl)cyclopentyl]ethyl]phosphane;cyclopentane;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “bis[3,5-bis(trifluoromethyl)phenyl]-[(1R)-1-[2-(2-dicyclohexylphosphanylphenyl)cyclopentyl]ethyl]phosphane;cyclopentane;iron” is a heterocyclic organic compound. It has a molecular weight of 942.61 and a molecular formula of C46H44F12FeP2 . The IUPAC name for this compound is bis[3,5-bis(trifluoromethyl)phenyl]-[(1R)-1-[2-(2-dicyclohexylphosphanylphenyl)cyclopentyl]ethyl]phosphane;cyclopentane;iron .
Scientific Research Applications
Environmental Impact and Toxicity Studies
Environmental Pollutants and Male Infertility
A study highlighted the impact of environmental pollutants, including bisphenol A and phthalates (similar in structure to the compound of interest), on male fertility. These chemicals act as endocrine disruptors, potentially affecting mammalian spermatogenesis and leading to germ cell sloughing, disruption of the blood-testis barrier, and apoptosis (Lagos-Cabré & Moreno, 2012).
Organochlorine Residues and Breast Cancer Risk
Research evaluated the potential connection between organochlorine pesticides (e.g., DDT) and breast cancer, noting the estrogenic activity of these compounds. While not directly related, this study underscores the broader concerns about environmental chemicals and their impact on human health (Houghton & Ritter, 1995).
Catalysis and Material Science
Homogeneous Iron Catalysts
A review focused on the transition from noble metal catalysts to more sustainable solutions, such as iron-based catalysts. The text discusses various strategies for immobilizing iron catalysts for broader industrial application, potentially relevant to the chemical due to the involvement of iron (Moccia et al., 2021).
Synthesis and Applications of Flame Retardants
Another study reviewed the development of phosphorus-based flame retardants, emphasizing the need for halogen-free solutions. This research is pertinent considering the structural complexity and potential applications of the original compound in flame retardancy (Levchik & Weil, 2006).
Mechanism of Action
Target of Action
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry . They activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states .
Mode of Action
The compound interacts with its targets through explicit double hydrogen bonding . This interaction activates the substrates and stabilizes partially developing negative charges in the transition states .
Biochemical Pathways
Similar compounds have been used extensively in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .
Result of Action
Similar compounds have been used extensively in promoting organic transformations .
properties
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]-[(1R)-1-[2-(2-dicyclohexylphosphanylphenyl)cyclopentyl]ethyl]phosphane;cyclopentane;iron |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H44F12P2.C5H10.Fe/c1-25(34-16-10-17-35(34)36-15-8-9-18-37(36)55(30-11-4-2-5-12-30)31-13-6-3-7-14-31)54(32-21-26(38(42,43)44)19-27(22-32)39(45,46)47)33-23-28(40(48,49)50)20-29(24-33)41(51,52)53;1-2-4-5-3-1;/h8-9,15,18-25,30-31,34-35H,2-7,10-14,16-17H2,1H3;1-5H2;/t25-,34?,35?;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRUKJLXYKUZDU-KNTBZWNRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.C1CCCC1.[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCC1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.C1CCCC1.[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H54F12FeP2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
952.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
bis[3,5-bis(trifluoromethyl)phenyl]-[(1R)-1-[2-(2-dicyclohexylphosphanylphenyl)cyclopentyl]ethyl]phosphane;cyclopentane;iron |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.